molecular formula C8H7NO2S2 B2515753 3-(Furan-2-carbonyl)-1,3-thiazolidine-2-thione CAS No. 164149-45-5

3-(Furan-2-carbonyl)-1,3-thiazolidine-2-thione

Cat. No. B2515753
CAS RN: 164149-45-5
M. Wt: 213.27
InChI Key: VMLQGPTXPHGMRC-UHFFFAOYSA-N
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Description

The compound "3-(Furan-2-carbonyl)-1,3-thiazolidine-2-thione" is a derivative of thiazolidine, which is a heterocyclic compound containing both sulfur and nitrogen in a five-membered ring. The furan-2-carbonyl group attached to the thiazolidine ring suggests that the compound may have interesting chemical and biological properties, as furan derivatives are known to be significant in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of related furan-thiazolidine compounds involves various strategies. For instance, the synthesis of furan-2-ylmethylene thiazolidinediones involves structure-based design and X-ray crystallography to identify key pharmacophore features for potency and selectivity . Another method includes the synthesis of 5-furan-2-yl[1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H-[1,2,4]-triazole-3-thiol from furan-2-carboxylic acid hydrazide, followed by the preparation of Mannich bases and methyl derivatives . Additionally, a one-pot, three-component synthesis approach has been used to create thiazolidine-2-thiones, which may be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of furan-thiazolidine derivatives has been studied using various techniques. For example, the crystal structure of a related compound, 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one, was investigated using X-ray powder diffraction and density functional theory (DFT) . The title compound, 3-Benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one, has a thiazolidine ring that is approximately planar, with the furan ring disordered over two orientations .

Chemical Reactions Analysis

The chemical reactivity of furan-thiazolidine compounds includes their ability to undergo various reactions. For instance, the reaction of 3-(furan-2-ylmethyl)-2-sulfanyidene-1,3-thiazolidin-4-one with aromatic and heterocyclic aldehydes afforded a series of 5-[(het)arylmethylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-ones . Furthermore, the synthesis of 3-aminofuran derivatives from thiazolium salts, aldehydes, and dimethyl acetylenedicarboxylate demonstrates the versatility of thiazolidine derivatives in multicomponent reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-thiazolidine derivatives are influenced by their molecular structure. The presence of the furan ring and the thiazolidine moiety can impact the compound's solubility, boiling point, melting point, and stability. The intermolecular interactions, such as hydrogen bonding, can affect the compound's crystal packing and, consequently, its solid-state properties . The electronic properties of the substituents on the furan and thiazolidine rings can also influence the compound's reactivity and biological activity .

Scientific Research Applications

Hypoglycemic Activity and Molecular Docking

  • Design and Synthesis for Hypoglycemic Activity : A study focused on the synthesis of 3-substituted-5-[(furan-2-yl)-methylene]-thiazolidine-2,4-dione derivatives to investigate their hypoglycemic activity. These compounds were synthesized via Knoevenagel condensation, and some showed significant in-vivo hypoglycemic activity. Molecular docking analysis revealed that compounds with electron-releasing groups (-OH and –OCH3) displayed significant binding affinity and activity, highlighting their potential as therapeutic agents for diabetes management (Karumanchi Srikanth Kumar et al., 2021).

Structural Analysis and Crystallography

  • Crystal Structure Analysis : Another research described the crystal structure of a related compound, demonstrating its planarity and the potential for weak intermolecular hydrogen bonding. Such studies are crucial for understanding the molecular interactions that contribute to the compound's stability and reactivity (H. Fun et al., 2011).

Antitumor Activity

  • Synthesis for Antitumor Activity : Derivatives of 3-(Furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one have been synthesized and evaluated for their antitumor properties. These studies are indicative of the potential of such compounds in developing new anticancer therapies (V. Horishny & V. Matiychuk, 2020).

Chemical and Biological Activities Review

  • Overview of Chemical and Biological Activities : Extensive reviews on the chemistry and biological activities of 1,3-thiazolidin-4-ones, including compounds like 3-(Furan-2-carbonyl)-1,3-thiazolidine-2-thione, highlight their significance in medicinal chemistry. These compounds are key synthons for various biologically active molecules and have been the subject of numerous studies due to their versatile chemical and biological properties (W. Cunico et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for this compound could involve further studies to determine its potential applications. Given the biological activity of many furan and thiazolidine derivatives, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

furan-2-yl-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S2/c10-7(6-2-1-4-11-6)9-3-5-13-8(9)12/h1-2,4H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLQGPTXPHGMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=S)N1C(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Furan-2-carbonyl)-1,3-thiazolidine-2-thione

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